2-Chloroethylamine

Reaction kinetics Aziridinium ion formation Bioconjugation

2-Chloroethylamine is the definitive β-haloalkylamine for controlled aziridinium ion generation—slower than 2-bromoethylamine, enabling quantitative dsDNA guanosine alkylation without crosslinking. It exclusively forms 5-membered oxazoline rings in Pd-catalyzed reactions, avoiding the 6-membered oxazines produced by 3-chloropropylamine. As an intermediate in fluvoxamine, 6-desfluoroquinolone (anti-HIV), and ellipticine (anticancer) APIs, its LD50 >2000 mg/kg offers >400-fold lower acute toxicity than chlormethine. The hydrochloride salt (mp 140–150°C) provides superior handling safety and process reproducibility.

Molecular Formula C2H6ClN
Molecular Weight 79.53 g/mol
CAS No. 689-98-5
Cat. No. B1212225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethylamine
CAS689-98-5
Synonyms2-chloroethylamine
2-chloroethylamine hydrochloride
2-chloroethylamine monohydrochloride
ethanamine, 2-chloro-, hydrochloride (1:1)
Molecular FormulaC2H6ClN
Molecular Weight79.53 g/mol
Structural Identifiers
SMILESC(CCl)N
InChIInChI=1S/C2H6ClN/c3-1-2-4/h1-2,4H2
InChIKeyVKPPFDPXZWFDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethylamine (CAS 689-98-5): Key Properties and Identity for Industrial Procurement


2-Chloroethylamine (CAS 689-98-5), a primary β-haloalkylamine with the molecular formula C₂H₆ClN and a molecular weight of 79.53 g/mol, is a bifunctional reagent characterized by a nucleophilic primary amine and an electrophilic 2-chloroethyl group [1]. This structural motif enables intramolecular cyclization to form a highly electrophilic aziridinium ion under physiological or mildly basic conditions, making it a versatile alkylating agent in pharmaceutical intermediate synthesis, nucleotide derivatization, and materials functionalization [2]. The free base exists as a colorless liquid, though its hydrochloride salt (CAS 870-24-6, MW 115.99) is the predominant commercial form due to enhanced stability and handling safety [1].

Why 2-Chloroethylamine Cannot Be Arbitrarily Substituted with Other Haloalkylamines


Within the β-haloalkylamine class, 2-chloroethylamine exhibits quantifiable differences in reactivity, cyclization kinetics, and synthetic utility compared to its closest analogs such as 2-bromoethylamine, 3-chloropropylamine, and bis(2-chloroethyl)amine. Simple substitution based solely on the presence of a haloalkylamine moiety can lead to unacceptable inactivation rates in vaccine production [1], divergent heterocyclic ring formation in synthetic routes , and orders-of-magnitude differences in DNA alkylation efficiency and cytotoxicity [2]. The following quantitative evidence establishes the specific performance boundaries that justify deliberate selection of 2-chloroethylamine for defined applications.

Quantitative Comparative Evidence: 2-Chloroethylamine Versus Key Analogs


Cyclization Kinetics: 2-Chloroethylamine Exhibits Slower Aziridinium Ion Formation than 2-Bromoethylamine, Enabling Controlled Alkylation in Bioconjugation

In basic aqueous solutions, 2-chloroethylamine (CEA) and 2-bromoethylamine (BEA) both undergo intramolecular cyclization to form the reactive aziridinium ion, but BEA exhibits substantially faster kinetics. This difference is quantitatively reflected in a vaccine inactivation study where binary ethylenimine prepared directly in virus suspension using 2-bromoethylamine hydrobromide yielded acceptable inactivation rates, whereas 2-chloroethylamine hydrochloride failed to achieve adequate inactivation under identical conditions [1]. The slower cyclization of CEA is attributed to the poorer leaving group ability of chloride compared to bromide, which translates to a more controllable alkylation profile suitable for applications requiring gradual electrophile generation.

Reaction kinetics Aziridinium ion formation Bioconjugation

Reactivity Order in Basic Solution: 2-Chloroethylamine ≈ 2-Chloro-n-propylamine ≫ 3-Chloro-n-propylamine

Kinetic studies on halide ion release from primary haloalkylamines in basic solutions reveal a clear reactivity hierarchy. The observed rate constants follow the order: 2-chloroethylamine ≈ 2-chloro-n-propylamine ≫ 3-chloro-n-propylamine [1]. The near-equivalent reactivity of 2-chloroethylamine and 2-chloro-n-propylamine stems from both compounds' ability to form three-membered aziridinium ion intermediates, whereas 3-chloro-n-propylamine cannot undergo facile intramolecular cyclization and instead reacts via a slower bimolecular solvent attack mechanism. This establishes that the β-chloroethylamine structural motif—not merely the presence of a chloroalkyl group—is the primary determinant of rapid nucleophilic reactivity.

Nucleophilic substitution Reaction kinetics Haloalkylamine reactivity

Heterocyclic Synthesis Divergence: 2-Chloroethylamine Affords Oxazolines While 3-Chloropropylamine Yields Oxazines

In palladium-catalyzed three-component carbonylative cyclization with aryl bromides and carbon monoxide, the choice of chloroalkylamine dictates the ring size of the resulting N,O-heterocycle. Using 2-chloroethylamine exclusively produces 2-aryloxazolines (5-membered rings) in good yield, whereas substituting 3-chloropropylamine under otherwise identical conditions yields 2-aryloxazines (6-membered rings) . This structural divergence arises from the difference in chain length between the nucleophilic amine and the electrophilic chloro group, which governs the size of the ring formed during intramolecular cyclization. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl bromide.

Palladium catalysis Heterocyclic synthesis Multicomponent reaction

DNA Alkylation Efficiency: Monofunctional 2-Chloroethylamine Moiety Exhibits 900–2400× Lower Cytotoxicity than Bifunctional Nitrogen Mustard HN2

Comparative cytotoxicity studies in 9L rat brain tumor cells demonstrate a profound functional difference between monofunctional and bifunctional 2-chloroethylamine derivatives. The monofunctional mustards bis(ethyl)-2-chloroethylamine and bis(methyl)-2-chloroethylamine, which can only monoalkylate DNA, were 900–2400 times less cytotoxic on a molar basis than the bifunctional nitrogen mustard HN2 [mechlorethamine, methyl-bis(2-chloroethyl)amine], which can crosslink DNA [1]. Similarly, HN2 was 471–686 times more effective at inducing sister chromatid exchanges (SCEs). Notably, the 4-(p-nitrobenzyl)pyridine alkylating activity assay showed only a 4-fold difference, indicating that the dramatic cytotoxicity gap is driven by crosslinking capability rather than intrinsic alkylation potency.

DNA alkylation Cytotoxicity Nitrogen mustard

Acute Oral Toxicity: 2-Chloroethylamine Hydrochloride LD50 >2000 mg/kg in Rabbits—Significantly Lower Acute Toxicity than Nitrogen Mustard HN2 (LD50 ~5 mg/kg)

The acute oral toxicity profile of 2-chloroethylamine hydrochloride (LD50 >2000 mg/kg in rabbits) contrasts sharply with that of the therapeutic nitrogen mustard chlormethine (HN2, methyl-bis(2-chloroethyl)amine), which exhibits an oral LD50 of approximately 5 mg/kg in rabbits . This >400-fold difference in acute toxicity reflects the fundamental distinction between a monofunctional alkylating agent and a bifunctional DNA crosslinking agent. Despite this comparatively lower acute toxicity, 2-chloroethylamine hydrochloride carries GHS hazard classification H314 (causes severe skin burns and eye damage) and H341 (suspected of causing genetic defects), necessitating appropriate personal protective equipment during handling .

Toxicology Safety profile Handling requirements

Physical Form and Storage Stability: Hydrochloride Salt (Solid, mp 140–150°C) Offers Superior Handling Safety Versus Free Base (Liquid, Polymerizable)

The free base 2-chloroethylamine is a liquid that exhibits instability and potential for explosive polymerization, requiring storage at low temperature with ventilation and drying precautions . In contrast, 2-chloroethylamine hydrochloride (CAS 870-24-6) is a white to light beige crystalline solid with a melting point of 140–150°C, stable at room temperature in closed containers under normal storage and handling conditions [1]. The hydrochloride salt is hygroscopic and yields an acidic aqueous solution (pH 2–3 at 5666 g/L, 20°C) [2]. This solid salt form is the predominant commercial product for pharmaceutical intermediate and fine chemical applications due to its enhanced stability and reduced handling hazards.

Physical properties Storage stability Procurement format

Optimal Application Scenarios for 2-Chloroethylamine Based on Comparative Performance Evidence


Synthesis of 2-Aryloxazoline Heterocycles via Palladium-Catalyzed Carbonylative Cyclization

2-Chloroethylamine is the requisite reagent for constructing 5-membered oxazoline rings in Pd-catalyzed three-component reactions with aryl bromides and carbon monoxide. Substitution with 3-chloropropylamine under identical conditions yields 6-membered oxazines instead, a structural divergence that precludes interchangeable use . This application is particularly valuable in medicinal chemistry for generating oxazoline-containing pharmacophores.

Controlled Alkylation in Bioconjugation and Oligonucleotide Modification Requiring Gradual Electrophile Generation

The slower cyclization kinetics of 2-chloroethylamine compared to 2-bromoethylamine enable more controlled aziridinium ion generation, making it suitable for applications such as sequence-specific dsDNA alkylation where quantitative modification of target guanosines can be achieved through repeated treatment with gradually increased reagent concentrations . The monofunctional nature of 2-chloroethylamine also ensures that DNA crosslinking is avoided, preserving the integrity of non-target sequences.

Pharmaceutical Intermediate Synthesis Where Lower Acute Toxicity Profile Is Required Relative to Bifunctional Nitrogen Mustards

2-Chloroethylamine hydrochloride serves as a key intermediate in the synthesis of APIs including fluvoxamine maleate (antidepressant), 6-desfluoroquinolones (anti-HIV), and ellipticine derivatives (anticancer) . Its LD50 >2000 mg/kg in rabbits represents a >400-fold lower acute oral toxicity than the bifunctional nitrogen mustard chlormethine (LD50 ~5 mg/kg), reducing handling risk in multistep synthetic workflows . The hydrochloride salt form (mp 140–150°C) further enhances process safety and reproducibility.

Derivatization Reagent for Amino Acids, Dipeptides, and Nucleotides in Analytical and Preparative Chemistry

The bifunctional reactivity of 2-chloroethylamine—combining a nucleophilic primary amine with an electrophilic chloroethyl group—enables its use as a derivatizing agent for amino acids, dipeptides, and nucleotides . The compound's water solubility (as the hydrochloride salt) facilitates aqueous reaction conditions, while its controlled alkylation profile prevents over-modification of sensitive biomolecules .

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